molecular formula C9H8F3NO2 B14027274 1,3-Benzodioxole-4-methanamine, |A-(trifluoromethyl)-, (|AR)-

1,3-Benzodioxole-4-methanamine, |A-(trifluoromethyl)-, (|AR)-

Cat. No.: B14027274
M. Wt: 219.16 g/mol
InChI Key: VZWPJIBFMXLABS-MRVPVSSYSA-N
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Description

1-(2H-BENZO[2,3-D]1,3-DIOXOL-4-YL)(1R)-2,2,2-TRIFLUOROETHYLAMINE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. The compound features a benzo[2,3-d][1,3]dioxole moiety, which is known for its biological activity, and a trifluoroethylamine group, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 1-(2H-BENZO[2,3-D]1,3-DIOXOL-4-YL)(1R)-2,2,2-TRIFLUOROETHYLAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the benzo[2,3-d][1,3]dioxole core: This can be achieved through a cyclization reaction of catechol with formaldehyde.

    Introduction of the trifluoroethylamine group: This step often involves the use of a trifluoroethylamine derivative, which is reacted with the benzo[2,3-d][1,3]dioxole intermediate under specific conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

(1R)-1-(1,3-benzodioxol-4-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)8(13)5-2-1-3-6-7(5)15-4-14-6/h1-3,8H,4,13H2/t8-/m1/s1

InChI Key

VZWPJIBFMXLABS-MRVPVSSYSA-N

Isomeric SMILES

C1OC2=CC=CC(=C2O1)[C@H](C(F)(F)F)N

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(C(F)(F)F)N

Origin of Product

United States

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